Methyl 5-acetyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 5-acetyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . This reaction proceeds through a series of steps, ultimately yielding the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the pyrrole ring.
Scientific Research Applications
Methyl 5-acetyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-acetyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the acetyl group.
Methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar but with different methyl group positioning.
Uniqueness
Methyl 5-acetyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 5-acetyl-1,2,4-trimethylpyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-9(11(14)15-5)7(2)12(4)10(6)8(3)13/h1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLABFMJGVMZCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)OC)C)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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